molecular formula C6H10FNO4S B2984314 1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid CAS No. 1839621-69-0

1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid

Cat. No.: B2984314
CAS No.: 1839621-69-0
M. Wt: 211.21
InChI Key: INNKMRBKVRNGQM-UHFFFAOYSA-N
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Description

1-(Fluorosulfonyl)-4-piperidinecarboxylic acid is a sulfonamide-substituted piperidine derivative characterized by a fluorosulfonyl (-SO₂F) group at the 1-position and a carboxylic acid (-COOH) group at the 4-position of the piperidine ring. This compound belongs to a broader class of piperidinecarboxylic acid derivatives, which are widely studied for their structural versatility and applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis. The fluorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the carboxylic acid moiety provides opportunities for salt formation or further functionalization .

These compounds are often synthesized via sulfonylation reactions using fluorinated sulfonyl chlorides under basic conditions, as seen in related preparations .

Properties

IUPAC Name

1-fluorosulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKMRBKVRNGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. The fluorosulfonyl group is introduced through a reaction with a suitable fluorinating agent under controlled conditions. Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups under specific conditions, leading to the formation of diverse products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(fluorosulfonyl)-4-piperidinecarboxylic acid and analogous compounds:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications References
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl (-COOEt) 215.2 High solubility (Log S = -1.5), moderate BBB permeability, PAINS alert Intermediate in peptide synthesis
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid 3-Fluorophenylsulfonyl (-SO₂C₆H₄F) 301.3 Moderate GI absorption, P-gp substrate potential Potential kinase inhibitor
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid 2-Fluorobenzylsulfonyl (-SO₂CH₂C₆H₄F) 301.33 Lipophilic (Log P = 2.1), stable under refrigeration Antimicrobial research
1-(4-Cyanophenyl)piperidine-4-carboxylic acid 4-Cyanophenyl (-C₆H₄CN) 248 Low water solubility, CYP2D6 inhibition potential Neuropharmacology studies
1-(2,6-Dichlorophenyl)sulfonylpiperidine-4-carboxylic acid 2,6-Dichlorophenylsulfonyl (-SO₂C₆H₃Cl₂) 338.2 High hydrogen-bond acceptor count (5), reactive in cross-coupling reactions Protease inhibitor development

Structural and Functional Insights

  • Electron-Withdrawing Groups: The fluorosulfonyl group in the target compound confers greater electrophilicity compared to ethoxycarbonyl or cyanophenyl substituents, enhancing its reactivity in Suzuki-Miyaura couplings or amide bond formations .
  • Solubility and Bioavailability: Compounds with fluorinated aryl sulfonyl groups (e.g., 1-[(3-fluorophenyl)sulfonyl]-) exhibit lower aqueous solubility but improved membrane permeability compared to non-fluorinated analogs .

Biological Activity

1-(Fluorosulfonyl)-4-piperidinecarboxylic acid is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in disease progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-(Fluorosulfonyl)-4-piperidinecarboxylic acid features a piperidine ring substituted with a fluorosulfonyl group and a carboxylic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The compound primarily acts as an inhibitor of the enzyme aldo-keto reductase AKR1C3 , which is implicated in various diseases, including breast and prostate cancer. The inhibition occurs at low nanomolar concentrations, demonstrating a high degree of potency and selectivity (1500-fold) for the AKR1C3 isoform over other similar enzymes.

Target EnzymeType of InhibitionPotency (nM)Selectivity
AKR1C3CompetitiveLow1500-fold

Pharmacokinetics

Pharmacokinetic studies indicate that 1-(fluorosulfonyl)-4-piperidinecarboxylic acid exhibits favorable cellular uptake and retention, allowing it to effectively inhibit AKR1C3 in various cellular models. The compound's bioavailability and metabolic stability are critical for its potential therapeutic applications .

Anticancer Properties

Research has shown that the inhibition of AKR1C3 by this compound can lead to reduced tumor growth in models of breast and prostate cancer. In vitro studies demonstrate significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .

Antimicrobial Activity

In addition to anticancer effects, 1-(fluorosulfonyl)-4-piperidinecarboxylic acid has been evaluated for antimicrobial properties. Preliminary assays suggest that it may possess activity against certain bacterial strains, although further studies are needed to elucidate the mechanisms involved.

Case Studies

Case Study 1: Breast Cancer
A study involving human breast cancer cell lines demonstrated that treatment with 1-(fluorosulfonyl)-4-piperidinecarboxylic acid resulted in a dose-dependent reduction in cell viability. The compound's ability to inhibit AKR1C3 was correlated with decreased levels of steroid hormones that promote tumor growth.

Case Study 2: Prostate Cancer
In another investigation, the compound was tested on androgen-independent prostate carcinoma cells. Results indicated that it effectively inhibited cell proliferation and induced apoptosis, further supporting its role as a potential therapeutic agent in managing advanced prostate cancer cases.

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